Quinoline, 4-(2-methoxyethyl)-
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Overview
Description
Quinoline, 4-(2-methoxyethyl)-, also known by its IUPAC name 4-(2-methoxyethyl)quinoline, is a heterocyclic aromatic organic compound. It consists of a quinoline core structure with a 2-methoxyethyl substituent at the 4-position. This compound is part of the quinoline family, which is known for its wide range of applications in medicinal and industrial chemistry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 4-(2-methoxyethyl)quinoline, can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline and a carbonyl compound in the presence of an acid catalyst. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly popular. For example, the use of ionic liquids and ultrasound-promoted synthesis are notable for their efficiency and reduced environmental footprint .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 4-(2-methoxyethyl)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives into tetrahydroquinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
Quinoline, 4-(2-methoxyethyl)-, has a broad range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is used in the study of enzyme inhibition and as a fluorescent probe for biological imaging.
Medicine: Quinoline derivatives are investigated for their potential as antimalarial, anticancer, and antimicrobial agents.
Mechanism of Action
The mechanism of action of quinoline, 4-(2-methoxyethyl)-, involves its interaction with various molecular targets. In medicinal chemistry, quinoline derivatives often act by inhibiting enzymes or interfering with DNA replication. For example, antimalarial quinolines inhibit the polymerization of heme, leading to toxic accumulation of free heme in parasites .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its use in antimalarial drugs.
Isoquinoline: A structural isomer with different pharmacological properties.
Quinolone: A related compound used in antibiotics.
Uniqueness
Quinoline, 4-(2-methoxyethyl)-, is unique due to its specific substituent, which can influence its chemical reactivity and biological activity. The presence of the 2-methoxyethyl group can enhance its solubility and potentially its interaction with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4-(2-methoxyethyl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-14-9-7-10-6-8-13-12-5-3-2-4-11(10)12/h2-6,8H,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUCOXAVONRNOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=NC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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